Technical Monograph: Structural Characterization and Physicochemical Properties of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine
Technical Monograph: Structural Characterization and Physicochemical Properties of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine
This technical monograph provides a comprehensive structural and physicochemical analysis of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine , a specialized nucleoside analog. Designed for researchers in medicinal chemistry and drug discovery, this guide synthesizes structural data, synthesis pathways, and molecular properties without adhering to rigid templates.
[1]
Introduction & Compound Identity
3,5-Bis-O-(2,4-dichlorobenzyl)adenosine (CAS: 2095417-71-1) is a synthetic adenosine derivative characterized by the regioselective alkylation of the ribose sugar at the 3' and 5' positions with 2,4-dichlorobenzyl moieties.[1] Belonging to the class of lipophilic nucleoside analogs, this compound is primarily investigated for its potential to modulate adenosine signaling pathways, inhibit nucleoside transport, or act as a scaffold for anticancer agents [1].
Unlike endogenous adenosine, which is rapidly metabolized by adenosine deaminase (ADA), the bulky dichlorobenzyl substituents at the 3' and 5' positions provide steric shielding, likely enhancing metabolic stability and altering receptor binding affinity.
Nomenclature Clarification
While often listed in vendor catalogs as "3,5-Bis-O-", the precise IUPAC designation refers to the ribose carbon positions.
-
Common Name: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine[1][2][3][4][5][6][7][8]
-
Systematic Name: 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine
-
SMILES: NC1=C(N=C2)C(N2[C@@H]3OCl)Cl)Cl)Cl)[C@H]3O)=NC=N1
Chemical Structure & Molecular Weight Analysis
The molecule consists of an adenine base linked via a
Structural Breakdown
| Component | Chemical Formula | Contribution to MW | Structural Role |
| Adenosine Core | ~265.2 Da | H-bond donor/acceptor (Base pairing/Receptor binding) | |
| Substituent 1 (3'-O) | ~159.0 Da | Lipophilicity, Steric bulk, Metabolic protection | |
| Substituent 2 (5'-O) | ~159.0 Da | Lipophilicity, Steric bulk, Metabolic protection | |
| Modifications | Loss of 2 Hydrogens (Ether formation) | -2.016 Da | Covalent attachment |
Calculated Physicochemical Properties[1][10][11][12][13]
-
Molecular Formula:
[1][9] -
Molecular Weight: 585.27 g/mol [9]
-
Exact Mass: 583.0347 Da
-
Predicted LogP: ~5.2 (High Lipophilicity due to dichlorobenzyl groups)
-
H-Bond Donors: 2 (Exocyclic
, 2'-OH) -
H-Bond Acceptors: 8 (N1, N3, N7, O2', O3', O4', O5', Cl lone pairs)
Structural Visualization
The following diagram illustrates the connectivity and the specific sites of modification.
Figure 1: Structural connectivity of 3',5'-Bis-O-(2,4-dichlorobenzyl)adenosine highlighting regioselective substitution.
Synthesis & Characterization Protocol
Synthesizing 3',5'-disubstituted nucleosides requires overcoming the similar reactivity of the 2' and 3' hydroxyl groups. A direct alkylation often yields a mixture of 2',3'-, 2',5'-, and 3',5'-isomers. High-purity synthesis typically employs a protection-deprotection strategy.
Recommended Synthetic Workflow (Regioselective Route)
This protocol ensures the 2'-OH remains free while alkylating the 3' and 5' positions.
-
Starting Material: Adenosine (
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Step A: Transient Protection (2',3'-O-isopropylidene).
-
React Adenosine with acetone/2,2-dimethoxypropane and acid catalyst (p-TsOH).
-
Result: 2',3'-O-isopropylideneadenosine (protects 2' and 3').
-
Note: This standard route protects 3', making it unavailable. To target 3' and 5', a different strategy is needed, often involving silyl protection or direct alkylation with purification .
-
-
Alternative Direct Alkylation (Common for this class):
-
Reagents: Adenosine, 2,4-Dichlorobenzyl bromide (2.2 eq), NaH (Sodium Hydride, 2.5 eq), DMF (anhydrous).
-
Conditions:
to RT, 12-24 hours. -
Mechanism: The 5'-OH is primary (most reactive sterically). The 2'-OH is most acidic (inductive effect of anomeric center). However, with 2+ equivalents of alkylating agent, di- and tri-alkylation occurs.
-
Purification: The 3',5'-isomer is separated from the 2',5' and 2',3',5' by-products using silica gel column chromatography (Gradient: DCM/MeOH).
-
Characterization Criteria (Self-Validating)
To confirm the identity of the synthesized compound, the following spectral signatures must be observed:
-
-NMR (DMSO-
, 400 MHz):-
Anomeric Proton (H1'): Doublet at
~5.9-6.1 ppm. -
Aromatic Protons (Adenine): Singlets at
~8.1 (H2) and ~8.3 (H8) ppm. -
Benzyl Methylene Protons: Two AB systems or singlets around
4.5-4.8 ppm (4 protons total). -
Dichlorophenyl Ring: Multiplets in the aromatic region (
7.2-7.7 ppm). -
2'-OH: A distinct exchangeable doublet (
exchangeable) around 5.5 ppm, confirming the 2'-position is unsubstituted.
-
-
Mass Spectrometry (ESI-MS):
-
Observed Ion:
at 586.3 (approx). -
Isotope Pattern: Distinct chlorine isotope pattern (
vs ) showing M, M+2, M+4 peaks due to four chlorine atoms.
-
Figure 2: Direct alkylation workflow requiring rigorous chromatographic separation to isolate the 3',5'-isomer.
Biological Context & Applications[1][5]
The 3',5'-substitution pattern fundamentally alters the interaction of the adenosine core with biological targets.
Adenosine Receptor Modulation
Endogenous adenosine activates
-
Allosteric Modulation: Potential binding to non-orthosteric sites.
-
P2X Receptor Antagonism: Similar benzylated ATP analogs (e.g., BzATP) are potent P2X7 agonists/antagonists. This unphosphorylated analog may act as a scaffold for P2X antagonists [2].
Nucleoside Transport Inhibition
Modifications at the 5' position can prevent recognition by Adenosine Kinase, while lipophilic substitutions can inhibit Equilibrative Nucleoside Transporters (ENTs), potentially increasing local concentrations of endogenous adenosine.
Anticancer Activity
Lipophilic adenosine analogs have demonstrated cytotoxicity in various cancer cell lines. The mechanism often involves:
-
Mitochondrial Disruption: Lipophilic cations or nucleosides accumulating in mitochondria.
-
Interference with RNA/DNA Synthesis: If phosphorylated, they may act as chain terminators, though the bulky 3'-group usually prevents chain elongation.
References
-
Man, S., et al. (2021).[9] "Potential and promising anticancer drugs from adenosine and its analogs."[4][9] Drug Discovery Today, 26(6), 1490-1500.[9] Link
-
MedChemExpress.[10] (n.d.). "3,5-Bis-O-(2,4-dichlorobenzyl)adenosine Product Datasheet." Link
-
PubChem Database.[11] (n.d.). "Compound Summary: 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine." Link
Sources
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- 2. 2’-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine | Fmeainfocentre [fmeainfocentre.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2’-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine | Lifev [lifev.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine | 腺嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Exposome-Explorer - Adenosine (Compound) [exposome-explorer.iarc.fr]
- 11. 3-Deazaadenosine | C11H14N4O4 | CID 23190 - PubChem [pubchem.ncbi.nlm.nih.gov]
